molecular formula C11H13BrO3 B13749484 2-(Bromomethyl)-2-(2-methoxyphenyl)-1,3-dioxolane CAS No. 24169-46-8

2-(Bromomethyl)-2-(2-methoxyphenyl)-1,3-dioxolane

Cat. No.: B13749484
CAS No.: 24169-46-8
M. Wt: 273.12 g/mol
InChI Key: XCLLPJSXFBJCSX-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2-(2-methoxyphenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a bromomethyl group and a methoxyphenyl group. Compounds with such structures are often used in organic synthesis and can serve as intermediates in the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-2-(2-methoxyphenyl)-1,3-dioxolane typically involves the reaction of 2-(2-methoxyphenyl)-1,3-dioxolane with a brominating agent. Common brominating agents include N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-2-(2-methoxyphenyl)-1,3-dioxolane can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

    Reduction: Formation of methyl-substituted dioxolanes.

Scientific Research Applications

2-(Bromomethyl)-2-(2-methoxyphenyl)-1,3-dioxolane has various applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.

    Material Science: Used in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2-(2-methoxyphenyl)-1,3-dioxolane depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In oxidation reactions, the methoxyphenyl group can be oxidized to form reactive intermediates that participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-dioxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    2-(Bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxolane: Similar structure but with a methoxy group at the para position of the phenyl ring.

    2-(Bromomethyl)-2-(2-hydroxyphenyl)-1,3-dioxolane: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

2-(Bromomethyl)-2-(2-methoxyphenyl)-1,3-dioxolane is unique due to the presence of both a bromomethyl group and a methoxyphenyl group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and other scientific research applications.

Properties

CAS No.

24169-46-8

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

2-(bromomethyl)-2-(2-methoxyphenyl)-1,3-dioxolane

InChI

InChI=1S/C11H13BrO3/c1-13-10-5-3-2-4-9(10)11(8-12)14-6-7-15-11/h2-5H,6-8H2,1H3

InChI Key

XCLLPJSXFBJCSX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2(OCCO2)CBr

Origin of Product

United States

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